tert-butyl (4aS,8aS)-hexahydro-2H-pyrido[4,3-b][1,4]oxazine-6(5H)-carboxylate
Overview
Description
Tert-butyl (4aS,8aS)-hexahydro-2H-pyrido[4,3-b][1,4]oxazine-6(5H)-carboxylate is a heterocyclic compound that belongs to the class of oxazines This compound is characterized by its unique structure, which includes a pyrido[4,3-b][1,4]oxazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (4aS,8aS)-hexahydro-2H-pyrido[4,3-b][1,4]oxazine-6(5H)-carboxylate can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, multicomponent reactions involving alkyl or aryl isocyanides and dialkyl acetylenedicarboxylates in the presence of catalysts can lead to the formation of oxazine derivatives . Additionally, cyclization reactions and temperature-dependent Rh(II)-carbenoid-mediated azirine ring expansion are also employed in the synthesis of oxazines .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl (4aS,8aS)-hexahydro-2H-pyrido[4,3-b][1,4]oxazine-6(5H)-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the compound’s structure.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazine N-oxides, while reduction reactions can produce reduced oxazine derivatives. Substitution reactions can introduce various functional groups into the oxazine ring system.
Scientific Research Applications
Tert-butyl (4aS,8aS)-hexahydro-2H-pyrido[4,3-b][1,4]oxazine-6(5H)-carboxylate has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of other heterocyclic compounds and polymers . In biology and medicine, oxazine derivatives are studied for their potential pharmacological properties, including antimicrobial and anticancer activities . Additionally, this compound is used in the development of materials with specific properties, such as fluorescent materials and dyes .
Mechanism of Action
The mechanism of action of tert-butyl (4aS,8aS)-hexahydro-2H-pyrido[4,3-b][1,4]oxazine-6(5H)-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to tert-butyl (4aS,8aS)-hexahydro-2H-pyrido[4,3-b][1,4]oxazine-6(5H)-carboxylate include other oxazine derivatives, such as 1,3-oxazines and spiro-1,3-oxazines . These compounds share structural similarities and may exhibit comparable chemical and biological properties.
Uniqueness: The uniqueness of this compound lies in its specific ring system and functional groups, which confer distinct reactivity and potential applications. Its tert-butyl group and hexahydro-pyrido[4,3-b][1,4]oxazine core make it a valuable compound for various research and industrial purposes.
Properties
IUPAC Name |
tert-butyl (4aS,8aS)-2,3,4,4a,5,7,8,8a-octahydropyrido[4,3-b][1,4]oxazine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-6-4-10-9(8-14)13-5-7-16-10/h9-10,13H,4-8H2,1-3H3/t9-,10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHFUKPWBTBBQNW-UWVGGRQHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)NCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]2[C@H](C1)NCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401111852 | |
Record name | 2H-Pyrido[4,3-b]-1,4-oxazine-6(5H)-carboxylic acid, hexahydro-, 1,1-dimethylethyl ester, (4aR,8aR)-rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401111852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1251009-06-9 | |
Record name | 2H-Pyrido[4,3-b]-1,4-oxazine-6(5H)-carboxylic acid, hexahydro-, 1,1-dimethylethyl ester, (4aR,8aR)-rel- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1251009-06-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-Pyrido[4,3-b]-1,4-oxazine-6(5H)-carboxylic acid, hexahydro-, 1,1-dimethylethyl ester, (4aR,8aR)-rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401111852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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